3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[3-({[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[3-({[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE typically involves multi-step organic synthesis. The process may include:
- Formation of the 1,3,4-thiadiazole ring through cyclization reactions.
- Synthesis of the 1,3,4-oxadiazole rings via cyclization of appropriate precursors.
- Coupling of the thiadiazole and oxadiazole rings through sulfanyl linkages.
- Final assembly of the propanamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[3-({[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfanyl group.
Reduction: Reduction of the oxadiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, targeting specific enzymes or receptors.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[3-({[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE would depend on its specific application. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[3-({[5-(PHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE
- N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[3-({[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE
Uniqueness
The uniqueness of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[3-({[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE lies in its specific combination of heterocyclic rings and functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H17N7O3S2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-[3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H17N7O3S2/c1-10-3-5-12(6-4-10)16-22-24-18(27-16)29-9-13-19-15(28-25-13)8-7-14(26)20-17-23-21-11(2)30-17/h3-6H,7-9H2,1-2H3,(H,20,23,26) |
InChI Key |
YQUZPGJVSNRLQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=NN=C(S4)C |
Origin of Product |
United States |
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